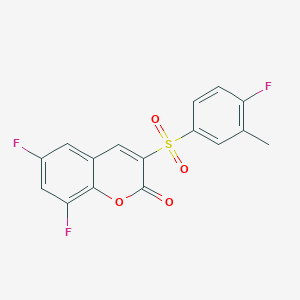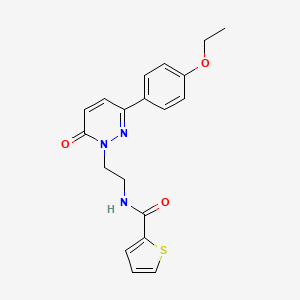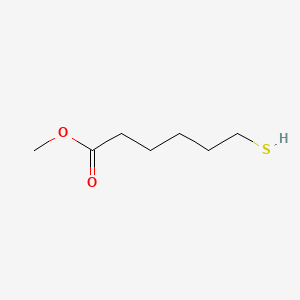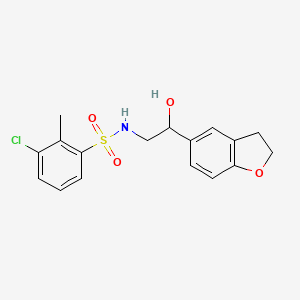
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride (AMFCOH) is a synthetic compound that belongs to the class of cyclobutanones. It has been used in scientific research as a tool to study the biochemical and physiological effects of various compounds. AMFCOH has been studied in various laboratory experiments, and its mechanism of action and biochemical and physiological effects have been elucidated.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride has been used in various scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and other research. In one study, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride was used as a tool to study the mechanism of action of a compound, and the results showed that the compound interacted with several proteins and enzymes in the body. In another study, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride was used to study the biochemical and physiological effects of a compound on the body. The results showed that the compound had a strong effect on the body's metabolism, and that it could cause an increase in blood pressure and heart rate. Finally, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride has also been used in other research, such as studies of the structure of proteins and enzymes, and studies of the effects of compounds on the body's immune system.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is not fully understood, but it is believed to interact with several proteins and enzymes in the body. It is thought to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is also thought to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Finally, it is believed to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride have been studied in various laboratory experiments. The results of these experiments have shown that 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride can have a strong effect on the body's metabolism. It can increase the production of prostaglandins, which are hormones that play a role in inflammation and pain. It can also increase the metabolism of certain drugs and other compounds, and it can affect the metabolism of neurotransmitters. Finally, it can affect the body's immune system, and it can increase the production of certain cytokines, which are proteins that play a role in inflammation and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and has a high yield. Second, it is relatively stable and has a long shelf life. Finally, it is relatively non-toxic and has low levels of side effects. However, there are also some limitations to using 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride in laboratory experiments. First, it is not very soluble in water, so it must be dissolved in a solvent before use. Second, it is not very stable in the presence of light or heat, and it can be easily degraded. Finally, it can be difficult to work with in large quantities due to its low solubility and instability.
Zukünftige Richtungen
The future directions for 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride research are numerous. First, more research could be done to better understand the mechanism of action of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride, as well as its biochemical and physiological effects. Second, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on other proteins and enzymes in the body. Third, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on the body's immune system and the production of cytokines. Finally, more research could be done to determine the effects of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride on the metabolism of drugs and other compounds.
Synthesemethoden
The synthesis of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a multi-step process that involves the reaction of 2-fluorophenylcyclobutan-1-one with N-methylmorpholine. This reaction results in the formation of the desired product, 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride, along with byproducts. The first step in the synthesis of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is the formation of a 2-fluorophenylcyclobutan-1-one intermediate from the reaction of 2-fluorophenol and cyclobutanol. The second step is the reaction of the intermediate with N-methylmorpholine, which results in the formation of 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride and a byproduct. The overall yield of the reaction is around 70%.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEMMDXCNJNCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)


![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)



